molecular formula C2H2ClN<br>ClCH2CN<br>C2H2ClN B046850 Chloroacetonitrile CAS No. 107-14-2

Chloroacetonitrile

Cat. No. B046850
CAS No.: 107-14-2
M. Wt: 75.5 g/mol
InChI Key: RENMDAKOXSCIGH-UHFFFAOYSA-N
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Patent
US07084159B2

Procedure details

To a slurry of 2,4-pentanedione (20 mmol) and K2CO3 (3 equivalents, 60 mmol) in DMF (10 mL) was added CS2 (1.2 equivalents, 24 mmol) and the resulting mixture stirred for 10 minutes. The mixture was cooled to 0° C. then chloroacetonitrile (1.0 equivalent, 20 mmol) was added and the reaction stirred 1 hour then warmed to room temperature and stirred for an additional 2 hours. The reaction mixture was again cooled to 0° C. and methyl iodide (1.05 equivalents, 22 mmol) was added slowly. The resulting mixture was warmed to room temperature. After 12 hours, water was added and the resulting suspension was stirred overnight. The desired product was isolated by filtration after washing with water.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mmol
Type
reactant
Reaction Step One
Name
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
22 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=O)[CH3:5].[C:8]([O-])([O-])=O.[K+].[K+].[C:14](=[S:16])=[S:15].Cl[CH2:18][C:19]#[N:20].CI>CN(C=O)C.O>[C:2]([C:3]1[C:4]([CH3:5])=[C:18]([C:19]#[N:20])[S:15][C:14]=1[S:16][CH3:8])(=[O:7])[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
60 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
24 mmol
Type
reactant
Smiles
C(=S)=S
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
22 mmol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to room temperature
WAIT
Type
WAIT
Details
After 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)C=1C(=C(SC1SC)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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